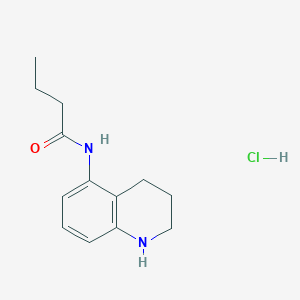
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-5-13(16)15-12-8-3-7-11-10(12)6-4-9-14-11;/h3,7-8,14H,2,4-6,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOMPVMKZAMAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O·HCl, with a molecular weight of 218.29 g/mol. The compound features a tetrahydroquinoline moiety linked to a butanamide group, which influences its biological activity and chemical reactivity. The synthesis typically involves cyclization reactions starting from N-acyl derivatives of β-phenylethylamine, utilizing dehydrating agents like phosphorus oxychloride or zinc chloride.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets:
- Receptor Modulation : The compound may modulate receptors involved in metabolic processes and inflammation. Its binding affinity and specificity towards these targets are critical for understanding its therapeutic potential.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in metabolic pathways essential for cell survival and proliferation.
- Neuroprotective Effects : Similar compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation, which are pivotal in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To elucidate the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| N-(1-tosyl-1,2,3,4-tetrahydroquinoline) | High | Moderate | Limited |
| 1-Tosyl-1,2,3,4-tetrahydroisoquinoline | Low | High | Moderate |
This table highlights the varying degrees of biological activity among related compounds. Notably, this compound shows significant anticancer potential while maintaining moderate antimicrobial activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of tetrahydroquinoline derivatives. One notable study demonstrated that derivatives exhibited significant antifungal activity against various pathogens while maintaining low toxicity profiles. This underscores the potential for developing new therapeutic agents based on structural modifications of tetrahydroquinolines.
Another investigation into the neuroprotective effects of similar compounds revealed that they could attenuate inflammation markers such as IL-1β and TNF-α in models of neuroinflammation. This suggests a promising avenue for treating neurodegenerative disorders through modulation of inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


